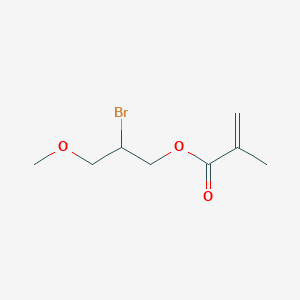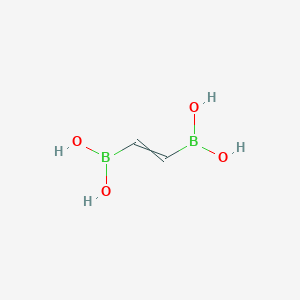
Ethene-1,2-diyldiboronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethene-1,2-diyldiboronic acid is an organic compound that features two boronic acid groups attached to a central ethene (ethylene) backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethene-1,2-diyldiboronic acid typically involves the reaction of ethene with boronic acid derivatives under specific conditions. One common method is the hydroboration of ethene using diborane (B2H6) followed by oxidation to yield the desired product. The reaction conditions often require a solvent such as tetrahydrofuran (THF) and a catalyst to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Ethene-1,2-diyldiboronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid groups can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid groups to boranes.
Substitution: The boronic acid groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are frequently employed.
Major Products Formed
The major products formed from these reactions include boronic esters, borates, and various substituted ethene derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Ethene-1,2-diyldiboronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound can be used in the development of boron-containing drugs and as a probe for studying biological systems.
Industry: this compound is used in the production of advanced materials, such as boron-doped polymers and electronic devices.
Mecanismo De Acción
The mechanism by which ethene-1,2-diyldiboronic acid exerts its effects involves the interaction of the boronic acid groups with various molecular targets. These interactions can lead to the formation of stable complexes with diols, amines, and other nucleophiles. The pathways involved in these interactions are often dependent on the specific application and the chemical environment.
Comparación Con Compuestos Similares
Ethene-1,2-diyldiboronic acid can be compared with other boronic acid derivatives, such as phenylboronic acid and pinacolborane. While these compounds share similar reactivity due to the presence of boronic acid groups, this compound is unique in its ability to form conjugated systems and participate in polymerization reactions. This uniqueness makes it particularly valuable in the synthesis of advanced materials and in applications requiring specific electronic properties.
List of Similar Compounds
- Phenylboronic acid
- Pinacolborane
- Methylboronic acid
- Vinylboronic acid
Propiedades
Número CAS |
202604-84-0 |
|---|---|
Fórmula molecular |
C2H6B2O4 |
Peso molecular |
115.69 g/mol |
Nombre IUPAC |
2-boronoethenylboronic acid |
InChI |
InChI=1S/C2H6B2O4/c5-3(6)1-2-4(7)8/h1-2,5-8H |
Clave InChI |
IPIQSMYKNQWSLO-UHFFFAOYSA-N |
SMILES canónico |
B(C=CB(O)O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,5-Bis[(3,5-diethyl-4-hydroxyphenyl)methylidene]cyclopentan-1-one](/img/structure/B12567409.png)
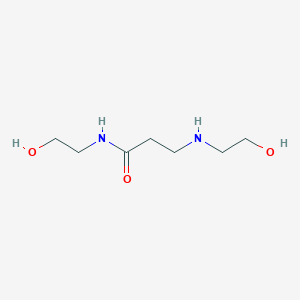
![6-Fluoro-3-[2-(pyridin-4-yl)ethenyl]-1H-indole](/img/structure/B12567419.png)
![4-[(E)-(4-bromophenyl)diazenyl]morpholine](/img/structure/B12567447.png)
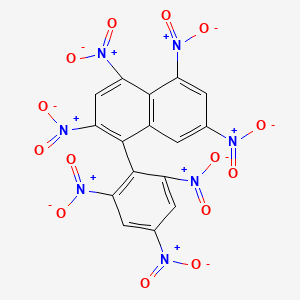
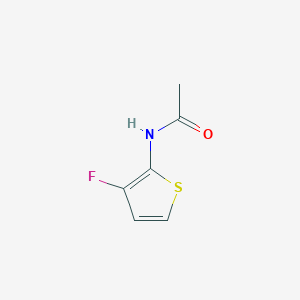


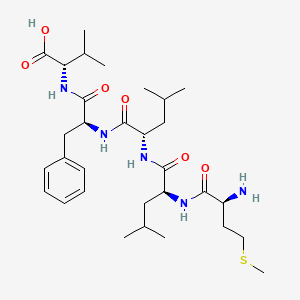
![6-[4,6-Di([1,1'-biphenyl]-4-yl)-1,3,5-triazin-2(1H)-ylidene]-3-(hexyloxy)cyclohexa-2,4-dien-1-one](/img/structure/B12567479.png)
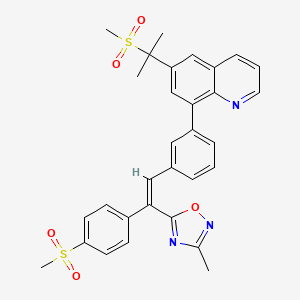

![1-[(Trifluoromethanesulfonyl)methyl]-4-(trifluoromethyl)benzene](/img/structure/B12567499.png)
